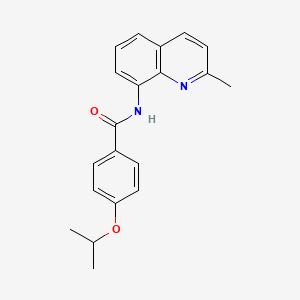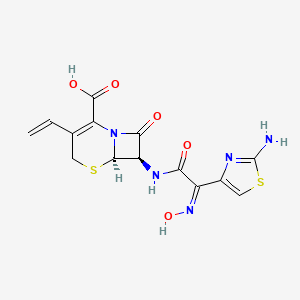
Cefdinir
Übersicht
Beschreibung
Cefdinir is a third-generation cephalosporin antibiotic, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat bacterial infections such as pneumonia, otitis media, strep throat, and cellulitis . This compound is marketed under various brand names, including Omnicef .
Wissenschaftliche Forschungsanwendungen
Cefdinir hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung in Studien über Cephalosporin-Antibiotika verwendet, um deren chemische Eigenschaften und Reaktivität zu verstehen.
Biologie: Forschung zu this compound umfasst Studien zu seinen Wechselwirkungen mit bakteriellen Zellwänden und seinen Auswirkungen auf das Wachstum und Überleben von Bakterien.
Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs) an der bakteriellen Zellwand und hemmt den letzten Transpeptidierungsschritt der Peptidoglykansynthese. Diese Störung schwächt die bakterielle Zellwand, wodurch sie reißt und zum Tod der Bakterien führt .
Wirkmechanismus
Target of Action
Cefdinir, a third-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of the cell wall weakens the bacterial cell, causing it to rupture and leading to bacterial death .
Biochemical Pathways
This compound exerts broad-spectrum activity against a variety of gram-positive and gram-negative bacterial infections . It is effective against several beta-lactamase enzyme-producing bacteria . Beta-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem) by breaking the antibiotics’ structure .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract, with maximal plasma concentrations occurring 2 to 4 hours post-dose . Its bioavailability is estimated to be 16% to 21%, which is dose-dependent . This compound is 60% to 70% bound to plasma proteins . It is almost entirely eliminated via renal clearance of unchanged drug, and the terminal disposition half-life of this compound is approximately 1.7 ± 0.6 hours .
Result of Action
The result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cell to rupture . This leads to the eradication of the bacterial infection, effectively treating the infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can reduce the Cmax (maximum serum concentration that a drug achieves) and AUC (area under the curve) of this compound . Furthermore, the efficacy of this compound can be affected by the type of bacteria and their susceptibility to this antibiotic .
Biochemische Analyse
Biochemical Properties
Cefdinir plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins, which are essential enzymes involved in the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis and death. This interaction is particularly effective against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting cell wall synthesis, which is critical for bacterial survival. In bacterial cells, this compound disrupts cell wall integrity, leading to cell lysis and death. This antibiotic also influences cell signaling pathways by inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall. Additionally, this compound can affect gene expression by inducing the expression of stress response genes in bacteria, which can lead to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to penicillin-binding proteins, which are enzymes responsible for the final stages of bacterial cell wall synthesis. By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and eventual cell lysis. This mechanism is effective against a wide range of bacteria, including those that produce beta-lactamase enzymes. This compound’s ability to resist degradation by beta-lactamase enzymes enhances its efficacy against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally stable under physiological conditions, but it can degrade over time, especially in the presence of beta-lactamase enzymes. Long-term exposure to this compound can lead to the development of resistance in bacterial populations, which can affect its efficacy. In vitro and in vivo studies have shown that this compound maintains its antibacterial activity for a significant period, but its effectiveness can diminish with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, this compound can cause toxicity, including gastrointestinal disturbances and alterations in liver and kidney function. Studies in animal models have shown that this compound has a dose-dependent effect, with higher doses leading to increased antibacterial activity but also a higher risk of adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes hydrolysis to form inactive metabolites. The metabolic pathways of this compound involve interactions with various enzymes, including beta-lactamase enzymes, which can degrade the antibiotic. This compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile. The presence of certain cofactors can also impact the metabolic flux and levels of metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution in target tissues. This compound’s localization and accumulation in specific tissues, such as the respiratory tract and skin, contribute to its therapeutic effects. The antibiotic’s distribution is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is primarily in the bacterial cell wall, where it exerts its antibacterial effects. This compound’s activity is directed towards the penicillin-binding proteins located in the bacterial cell membrane. Post-translational modifications and targeting signals can influence this compound’s localization and activity, ensuring that it reaches its site of action within the bacterial cell. This targeted localization is essential for the antibiotic’s effectiveness in treating bacterial infections .
Vorbereitungsmethoden
Cefdinir wird in einem mehrstufigen Prozess synthetisiert. Der Syntheseweg umfasst typischerweise die Herstellung wichtiger Zwischenprodukte, wie z. B. Diphenylmethyl-7beta-amino-3-vinyl-3-cephem-4-carboxylat-Hydrochlorid aus 7-Aminocephalosporansäure (7-ACA) und Natrium-2-(2-Tritylaminothiazol-4-yl)-(Z)-2-(Tritylhydroxyimino)acetat aus Ethylacetoacetat . Diese Zwischenprodukte werden dann zu Diphenylmethyl-7beta-[2-(2-Tritylaminothiazol-4-yl)-(Z)-2-Tritylhydroxyimino-3-vinyl-3-cephem-4-carboxylat gekoppelt, gefolgt von der Entfernung der Schutzgruppen, um this compound zu ergeben .
Analyse Chemischer Reaktionen
Cefdinir unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, was möglicherweise seine Aktivität beeinflusst.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile. Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Cefdinir wird oft mit anderen Cephalosporinen und Beta-Lactam-Antibiotika verglichen:
Cefalexin: Ein weiteres Cephalosporin mit ähnlicher antibakterieller Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Amoxicillin: Ein Penicillin-Antibiotikum mit einem breiteren Wirkungsspektrum, aber unterschiedlichen Resistenzprofilen.
Augmentin (Amoxicillin/Clavulansäure): Ein Kombinationsantibiotikum, das einen Beta-Lactamase-Inhibitor enthält, um die Resistenz zu überwinden.
This compound ist einzigartig in seiner Fähigkeit, Infektionen zu behandeln, die durch Beta-Lactamase-produzierende Organismen verursacht werden, was es zu einer wertvollen Option für Patienten mit resistenten Infektionen macht .
Eigenschaften
| Five-member thiazolidine rings that make up penicillins are replaced in cephalosporins by a six-member dihydrothiazine ring, conferring greater bactericidal activity. This This 6-member ring enables cefdinir and other cephalosporins to resist inactivation by certain bacterial enzymes. With a mechanism similar to other beta-lactam antibiotics, the bactericidal activity of cefdinir is caused by the inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs). Cefdinir, like other cephalosporins, penetrates the bacterial cell wall, combats inactivation by beta-lactamase enzymes, and inactivates penicillin-binding proteins. This interferes with the final step of transpeptidation in cell walls, eventually leading to cell lysis, which eventually leads to the death of bacteria that are susceptible to this drug. Cefdinir has shown affinity to penicillin protein binding proteins 2 and 3. It has also been shown to inhibit transpeptidase enzymes of various bacteria, which may play a role in its bactericidal action. One in vitro study suggests that cefdinir inhibits myeloperoxidase release extracellularly. The impact of this potential drug target in relation to its mechanism of action is unknown. | |
CAS-Nummer |
91832-40-5 |
Molekularformel |
C14H13N5O5S2 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m0/s1 |
InChI-Schlüssel |
RTXOFQZKPXMALH-HWQDRANHSA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Isomerische SMILES |
C=CC1=C(N2[C@H]([C@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O |
Kanonische SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Aussehen |
Solid powder |
Siedepunkt |
708.82 |
melting_point |
>135 |
| 91832-40-5 | |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
8.78e-02 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid cefdinir CI 983 CI-983 CI983 FK 482 FK-482 FK482 Omnicef PD 134393 PD-134393 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefdinir exert its antibacterial effect?
A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by preferentially binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [, , , ] This disrupts the transpeptidation process, the third and final stage of cell wall synthesis, leading to bacterial cell death. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H13N5O5S2, and its molecular weight is 407.4 g/mol. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, studies have utilized various spectroscopic techniques for this compound characterization:
- Fourier-transform infrared spectroscopy (FTIR): FTIR analysis has been used to investigate potential interactions between this compound and excipients in solid dispersions. [, , ] FTIR spectra can reveal characteristic functional groups and potential chemical interactions.
- Differential Scanning Calorimetry (DSC): DSC analysis has been employed to study the thermal behavior of this compound, including melting point and potential changes in crystallinity in formulations. [, , ]
Q4: How does this compound perform under various storage conditions?
A4: this compound exhibits enhanced stability in its amorphous form when loaded onto mesoporous silica (SBA-15). [] This formulation approach helps maintain its amorphous state and prevents recrystallization, thereby enhancing its physical stability under different storage conditions, including varying temperatures and relative humidity.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound exhibits nonlinear pharmacokinetics, with a limited absorption process after oral administration. [, ] Its terminal half-life is approximately 1.5 hours and is primarily eliminated renally as unchanged drug. []
Q6: How does the route of administration affect this compound's distribution?
A6: Studies in healthy volunteers showed extensive penetration of this compound into suction-induced blister fluid following oral administration. [] This indicates its potential for treating skin and soft tissue infections.
Q7: How does the dose of this compound impact its pharmacokinetic parameters?
A7: A study in healthy volunteers revealed a nonlinear relationship between the oral dose of this compound and its maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC). [] This suggests a saturable absorption process.
Q8: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for this compound?
A8: Pharmacokinetic/pharmacodynamic (PK/PD) analysis indicated that the T>MIC for this compound, when administered thrice daily, was above 40% of the dosing interval for most tested bacterial isolates. [] This parameter is crucial for determining the efficacy of β-lactam antibiotics.
Q9: What clinical trials have been conducted to assess this compound's efficacy?
A9: Numerous clinical trials have demonstrated the efficacy of this compound for treating various infections:
- Acute Otitis Media: this compound has been studied in children with acute otitis media (AOM), with cure rates comparable to amoxicillin/clavulanate. [, , , , ]
- Chronic Bronchitis: In adults with acute exacerbations of chronic bronchitis, a five-day regimen of this compound demonstrated efficacy similar to a seven-day regimen of Loracarbef. [, ]
- Skin and Soft Tissue Infections: this compound showed efficacy for treating mild to moderate uncomplicated skin and skin structure infections (USSSI) in adolescents and adults, with clinical cure rates comparable to cephalexin. []
Q10: Is there evidence of cross-resistance between this compound and other antibiotics?
A11: While this compound shows stability against many β-lactamases, cross-resistance with other β-lactam antibiotics is possible, particularly in strains producing ESBLs. [, ]
Q11: How does this compound's low solubility affect its bioavailability?
A12: As a BCS Class IV drug, this compound's low solubility and permeability present challenges for its bioavailability. [, , ]
Q12: What formulation strategies have been explored to improve this compound's solubility and dissolution rate?
A12: Several approaches have been investigated:
- Solid Dispersions: this compound solid dispersions (CSDs) using hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), carboxymethylcellulose sodium (CMC-Na), and polyvinyl pyrrolidone K30 (PVP K30) significantly enhanced solubility and dissolution, leading to improved bioavailability in rats. [, , , ]
- pH-Modified Solid Dispersions (pHM-SDs): pHM-SDs, particularly those utilizing PVP or HPMC as carriers and incorporating an alkalizer, significantly improved this compound's dissolution rate. []
- Mesoporous Silica Inclusion: Incorporating this compound into mesoporous silica not only enhanced its dissolution but also improved its physical stability. []
Q13: Have any targeted drug delivery systems been developed for this compound?
A14: While specific targeted delivery systems for this compound have not been extensively explored in the provided research, incorporating it into microspheres using polymers like ethylcellulose offers a potential strategy for controlled drug release and targeted delivery. []
Q14: What analytical methods are commonly used to quantify this compound?
A15: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying this compound in biological samples like serum. [, ]
Q15: How is the quality of this compound ensured during development and manufacturing?
A15: Quality control measures for this compound typically involve:
- Analytical Method Validation: Rigorous validation of analytical methods ensures accuracy, precision, and specificity in quantifying this compound. [, ]
- Stability Testing: Assessing stability under various conditions (temperature, humidity, light) is crucial for determining shelf life and storage requirements. [, ]
- Microbial Testing: Ensuring sterility and controlling microbial contamination are paramount for the safety and efficacy of this compound formulations. []
Q16: Has this compound been investigated for any non-antibacterial applications?
A18: Interestingly, a pilot study explored this compound's potential in pediatric neuropsychiatric disorders like OCD and tics, based on the hypothesis of infection or immune involvement in some cases. [] While preliminary, the study suggests a potential avenue for future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


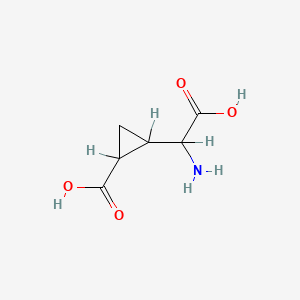
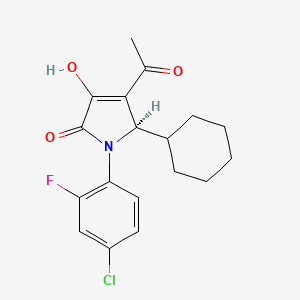

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)
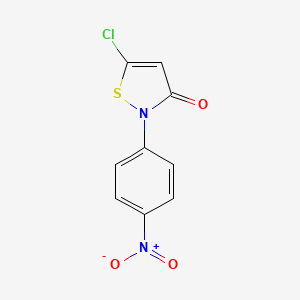
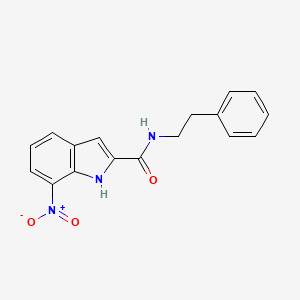
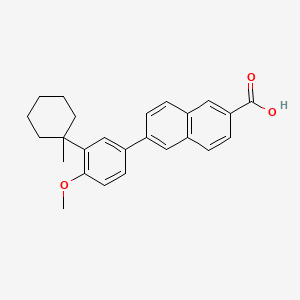
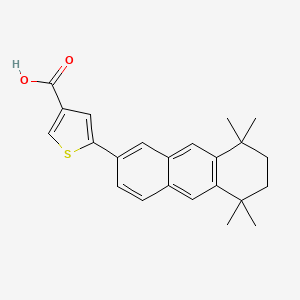
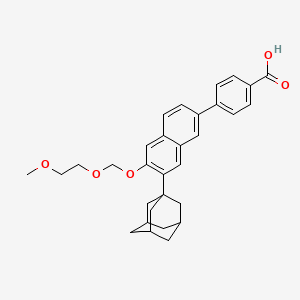
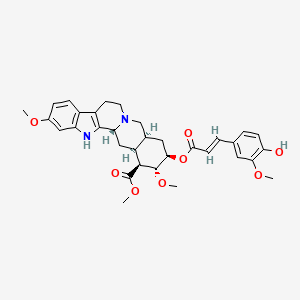
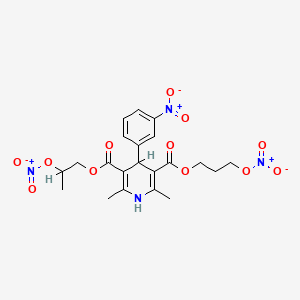

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)
